molecular formula C18H16BrN3O5S2 B3728080 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide

4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide

Cat. No.: B3728080
M. Wt: 498.4 g/mol
InChI Key: ZYNLSYHSUTXWJP-PXNMLYILSA-N
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Description

4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide is a complex organic compound that features a thiazolidinone core, a benzenesulfonamide group, and a brominated hydroxybenzylidene moiety

Properties

IUPAC Name

4-[[(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S2/c1-2-27-15-7-10(13(19)9-14(15)23)8-16-17(24)22-18(28-16)21-11-3-5-12(6-4-11)29(20,25)26/h3-9,23H,2H2,1H3,(H2,20,25,26)(H,21,22,24)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLSYHSUTXWJP-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Brominated Hydroxybenzylidene Moiety: This step involves the reaction of the thiazolidinone intermediate with a brominated hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the benzylidene derivative with a sulfonamide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor’s ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2E,5Z)-5-(2-bromo-3-chloro-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
  • 4-{[(2E,5Z)-5-(2-bromo-5-methoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide

Uniqueness

The uniqueness of 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated hydroxybenzylidene moiety, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide

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